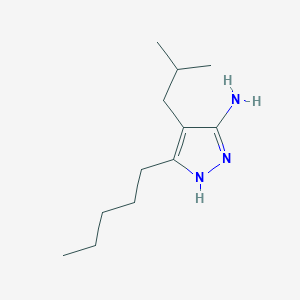
4-Isobutyl-3-pentyl-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isobutyl-3-pentyl-1h-pyrazol-5-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group at the 5-position of the pyrazole ring makes this compound particularly interesting for various scientific and industrial applications .
Preparation Methods
The synthesis of 4-Isobutyl-3-pentyl-1h-pyrazol-5-amine can be achieved through several routes. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This reaction typically requires mild conditions and can be catalyzed by various agents such as silver or copper salts . Industrial production methods often involve large-scale batch processes where the reactants are combined in a controlled environment to ensure high yield and purity .
Chemical Reactions Analysis
4-Isobutyl-3-pentyl-1h-pyrazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
4-Isobutyl-3-pentyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Isobutyl-3-pentyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it has been shown to inhibit certain kinases and enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory drugs .
Comparison with Similar Compounds
4-Isobutyl-3-pentyl-1h-pyrazol-5-amine can be compared with other aminopyrazole derivatives, such as:
- 3-Aminopyrazole
- 4-Aminopyrazole
- 5-Aminopyrazole
These compounds share a similar pyrazole core structure but differ in the position of the amino group and the nature of the substituents. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
4-Isobutyl-3-pentyl-1H-pyrazol-5-amine is a nitrogen-containing heterocyclic compound classified within the pyrazole family. This compound features a unique structure characterized by an isobutyl group at the 4-position, a pentyl group at the 3-position, and an amine functional group at the 5-position. Its molecular formula is C_{9}H_{18}N_{4} with a molecular weight of approximately 218.30 g/mol. This article explores its biological activity, synthesizing methods, and potential applications based on diverse sources.
Biological Activity Overview
Pyrazole derivatives, including this compound, are known for their diverse pharmacological effects. Research indicates that these compounds exhibit various biological activities, such as anti-inflammatory, analgesic, and antitumor properties. The specific biological activities of this compound include:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects against human liver (HepG2), colon (HT-29), and breast (MCF-7) cancer cell lines using MTT assays .
- Anti-inflammatory Effects : Pyrazole derivatives are also investigated for their potential to reduce inflammation in various models. The presence of alkyl substituents may enhance their interaction with inflammatory pathways.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that may vary depending on the desired yield and purity. Common synthetic routes include:
- Direct Amination : Utilizing primary aliphatic amines in reactions to form N-substituted pyrazoles.
- Cyclization Reactions : Involving the reaction of hydrazines with appropriate carbonyl compounds to form the pyrazole ring structure.
Case Studies
Several studies have focused on evaluating the biological activity of pyrazole derivatives:
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of newly synthesized pyrazole derivatives against multiple cancer cell lines using MTT assays, demonstrating significant inhibition of cell growth .
- Mechanistic Studies : Research has investigated how structural modifications in pyrazole compounds influence their biological effects, emphasizing the importance of alkyl chain length and branching in enhancing lipophilicity and bioavailability.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structure Features | Similarity |
|---|---|---|
| 1-Isobutyl-1H-pyrazol-4-amine | Isobutyl group at position 1 | 0.98 |
| 1-Propyloxycarbonylpyrazole | Propyl group at position 1 | 0.95 |
| 3-Methylpyrazole | Methyl group at position 3 | 0.90 |
| 1-(3-Ethylcyclobutyl)-1H-pyrazol-4-amines | Ethylcyclobutyl group at position 1 | 0.89 |
The distinct combination of isobutyl and pentyl groups in this compound potentially confers unique pharmacological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C12H23N3 |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
4-(2-methylpropyl)-5-pentyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-4-5-6-7-11-10(8-9(2)3)12(13)15-14-11/h9H,4-8H2,1-3H3,(H3,13,14,15) |
InChI Key |
MFJGINUXNFRMIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=NN1)N)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















